molecular formula C8H8F2O2 B1465169 1,2-Difluoro-4-(methoxymethoxy)benzene CAS No. 749230-22-6

1,2-Difluoro-4-(methoxymethoxy)benzene

Cat. No. B1465169
M. Wt: 174.14 g/mol
InChI Key: COONSELKYZNNQC-UHFFFAOYSA-N
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Description

“1,2-Difluoro-4-(methoxymethoxy)benzene” is a chemical compound with the molecular formula C8H8F2O2 . It has a molecular weight of 174.15 .


Molecular Structure Analysis

The InChI code for “1,2-Difluoro-4-(methoxymethoxy)benzene” is 1S/C8H8F2O2/c1-11-5-12-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“1,2-Difluoro-4-(methoxymethoxy)benzene” is a liquid at room temperature . It has a molecular weight of 174.15 and is stored at 2-8°C .

Scientific Research Applications

Catalysis and Cross-Coupling Reactions

1,2-Difluoro-4-(methoxymethoxy)benzene has been explored in the context of catalysis, particularly in palladium-catalyzed cross-coupling reactions. The ligand 1-methoxy-2-(supermesitylphosphanylidenemethyl)-benzene, related to 1,2-Difluoro-4-(methoxymethoxy)benzene, demonstrated effectiveness in Suzuki and Sonogashira cross-coupling reactions. These reactions are significant for forming carbon-carbon bonds, a foundational process in organic chemistry and material science (Deschamps, Goff, Ricard, & Floch, 2007).

Solvent Extraction Systems

Another application is in the development of solvent extraction systems. For instance, derivatives of 1,2-Difluoro-4-(methoxymethoxy)benzene have been employed in the selective separation of palladium(II) from secondary raw materials, such as spent automotive catalysts. The chelating dithioether 1,2-bis(2-methoxyethylthio)benzene, a novel solvent extractant for Pd(II), demonstrates the potential of such systems in recycling and resource recovery (Traeger, Koenig, Städtke, & Holdt, 2012).

Synthesis of Aromatic Compounds

Furthermore, compounds structurally related to 1,2-Difluoro-4-(methoxymethoxy)benzene are involved in the synthesis of various aromatic compounds. For instance, palladium complexes of bis(di-tert-butylphosphinomethyl)benzene, closely related to the target compound, have been used in the methoxycarbonylation of aryl chlorides. These synthetic pathways contribute to the broader field of synthetic organic chemistry, offering routes to complex molecules (Jiménez-Rodríguez, Eastham, & Cole-Hamilton, 2005).

Electrochemistry

In electrochemistry, derivatives of 1,2-Difluoro-4-(methoxymethoxy)benzene have been studied for their reactivity. The electrochemical reduction of phenyl thioethers and sulfones, where molecules similar to 1,2-Difluoro-4-(methoxymethoxy)benzene are involved, shows their utility in understanding and manipulating electrochemical reactions (Paddon, Bhatti, Donohoe, & Compton, 2006).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1,2-difluoro-4-(methoxymethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2/c1-11-5-12-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COONSELKYZNNQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Difluoro-4-(methoxymethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Schlosser - Angewandte Chemie International Edition, 2005 - Wiley Online Library
This Review describes a concept aimed at rational and maximal structure proliferation. To this end, simple aromatic or heterocyclic starting materials, often bulk chemicals, are …
Number of citations: 356 onlinelibrary.wiley.com
E Marzi, J Gorecka, M Schlosser - Synthesis, 2004 - thieme-connect.com
2, 4-Difluorophenol, 2, 5-difluorophenol, 2, 3-difluorophenol, 3, 5-difluorophenol, 3, 4-difluorophenol, 2, 4, 5-trifluorophenol and 2, 3, 4-trifluorophenol were converted into all 18 …
Number of citations: 22 www.thieme-connect.com

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